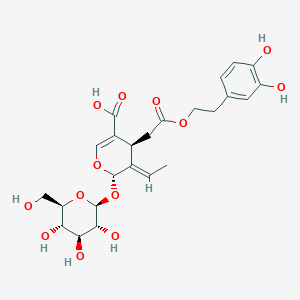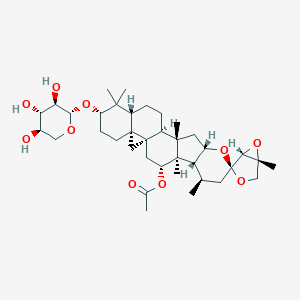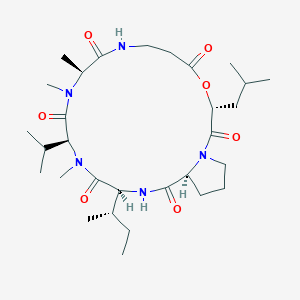
二氢大豆黄素
概述
科学研究应用
作用机制
二氢大豆黄素通过与肠道菌群的相互作用发挥作用。 它被肠道细菌代谢产生代谢物,例如四氢大豆黄素和赤豆素,这些代谢物表现出增强的生物活性 . 该机制涉及通过一系列酶促反应,包括还原和外消旋化,将二氢大豆黄素转化为这些代谢物 .
类似化合物:
大豆黄素: 二氢大豆黄素的前体,也是一种具有显著生物活性的异黄酮.
染料木素: 另一种源自大豆的异黄酮,在结构和功能上与二氢大豆黄素类似.
赤豆素: 二氢大豆黄素的代谢物,具有强效的雌激素活性.
独特性: 二氢大豆黄素的独特性在于其与代谢前体大豆黄素相比,具有更高和更广泛的生物活性 . 它表现出改善的骨质疏松活性和其他健康益处,使其成为科学研究中极具吸引力的化合物 .
生化分析
Biochemical Properties
Dihydrodaidzein interacts with various enzymes, proteins, and other biomolecules. It is mainly derived from biosynthesis, and can also be produced by chemical synthesis and enzyme catalyzation . Intestinal bacteria play a pivotal role in the biotransformation of daidzein, the precursor of Dihydrodaidzein, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in daidzein conversion .
Cellular Effects
Dihydrodaidzein has been found to exhibit higher and broader biological activity compared to its metabolic precursor daidzein, such as improved osteoporosis activity . It has vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .
Molecular Mechanism
The molecular mechanism of Dihydrodaidzein involves its interaction with biomolecules and changes in gene expression. For instance, it has been found that Dihydrodaidzein can reversely convert into daidzein even without cofactors under aerobic conditions . This suggests that Dihydrodaidzein may have a role in regulating the levels of daidzein in the body.
Temporal Effects in Laboratory Settings
It has been observed that Dihydrodaidzein can be detected in the plasma 4 hours after intravenous injection
Metabolic Pathways
Dihydrodaidzein is involved in several metabolic pathways. It is primarily derived from the hydrogenation of daidzein in metabolism . The conversion of daidzein to Dihydrodaidzein is primarily achieved through the secretion of a series of enzymes, with different enzymes required at different stages .
Transport and Distribution
It has been found that Dihydrodaidzein and its derivatives could be detected in the plasma and in organs except the heart . This suggests that Dihydrodaidzein may be widely distributed within the body.
准备方法
合成路线和反应条件: 二氢大豆黄素可以通过化学合成和酶催化合成。 生物合成途径涉及肠道细菌将大豆黄素转化为二氢大豆黄素,肠道细菌在生物转化过程中起着至关重要的作用 . 选择高效的细菌菌株对于二氢大豆黄素的富集和大量合成至关重要 .
工业生产方法: 在工业环境中,二氢大豆黄素可以使用一种新型耐氧牛瘤胃细菌生产,该细菌能够厌氧地将异黄酮大豆黄素和染料木素分别生物转化为二氢大豆黄素和二氢染料木素 . 通过在培养基中添加抗坏血酸可以提高生物转化率 .
化学反应分析
反应类型: 二氢大豆黄素会发生各种化学反应,包括还原和外消旋化。 例如,它可以通过非对映选择性还原反应转化为四氢大豆黄素 . 此外,二氢大豆黄素消旋酶可以将二氢大豆黄素的®和(S)-对映异构体均转化为外消旋体 .
常用试剂和条件:
主要产物:
四氢大豆黄素: 由二氢大豆黄素还原形成.
赤豆素: 通过一系列酶促反应由二氢大豆黄素产生.
相似化合物的比较
Daidzein: The precursor of dihydrodaidzein, also an isoflavone with significant biological activity.
Genistein: Another isoflavone derived from soy, similar in structure and function to dihydrodaidzein.
Equol: A metabolite of dihydrodaidzein with potent estrogenic activity.
Uniqueness: Dihydrodaidzein is unique due to its higher and broader biological activity compared to its metabolic precursor daidzein . It exhibits improved osteoporosis activity and other health benefits, making it a compound of significant interest in scientific research .
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912308 | |
| Record name | Dihydrodaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrodaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17238-05-0 | |
| Record name | (±)-Dihydrodaidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflavanone, 4',7-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrodaidzein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrodaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | Dihydrodaidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)












